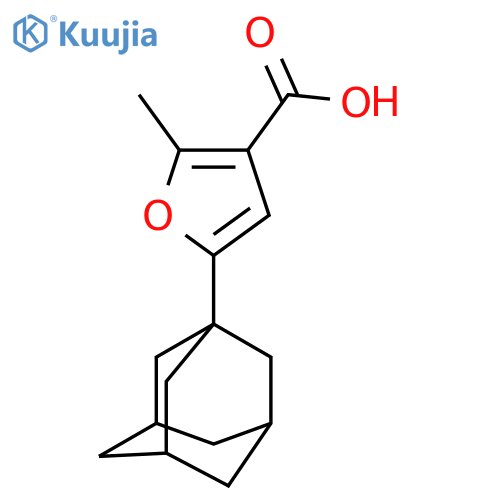

Cas no 669701-31-9 (5-(1-Adamantyl)-2-methyl-3-furoic acid)

5-(1-Adamantyl)-2-methyl-3-furoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(1-adamantyl)-2-methyl-3-furoic acid

- 5-(Adamantan-1-yl)-2-methylfuran-3-carboxylic acid

- 5-adamantanyl-2-methylfuran-3-carboxylic acid

- 5-(1-adamantyl)-2-methylfuran-3-carboxylic acid

- STK663802

- SBB072429

- ST095544

- 3-furancarboxylic acid, 2-methyl-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-

- 2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxylic acid

- 5-(1-Adamantyl)-2-methyl-3-furoic acid

-

- MDL: MFCD03854545

- インチ: 1S/C16H20O3/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-8H2,1H3,(H,17,18)

- InChIKey: MZLWBWYJWTUSEU-UHFFFAOYSA-N

- SMILES: O1C(C)=C(C(=O)O)C=C1C12CC3CC(CC(C3)C1)C2

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 19

- 回転可能化学結合数: 2

- 複雑さ: 362

- トポロジー分子極性表面積: 50.4

5-(1-Adamantyl)-2-methyl-3-furoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM523723-1g |

5-(Adamantan-1-yl)-2-methylfuran-3-carboxylic acid |

669701-31-9 | 97% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM523723-5g |

5-(Adamantan-1-yl)-2-methylfuran-3-carboxylic acid |

669701-31-9 | 97% | 5g |

$*** | 2023-05-29 | |

| TRC | A131470-500mg |

5-(1-Adamantyl)-2-methyl-3-furoic acid |

669701-31-9 | 500mg |

$ 450.00 | 2022-06-08 | ||

| abcr | AB415220-500mg |

5-(1-Adamantyl)-2-methyl-3-furoic acid; . |

669701-31-9 | 500mg |

€269.00 | 2025-02-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397356-1g |

5-(Adamantan-1-yl)-2-methylfuran-3-carboxylic acid |

669701-31-9 | 97% | 1g |

¥2265.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397356-5g |

5-(Adamantan-1-yl)-2-methylfuran-3-carboxylic acid |

669701-31-9 | 97% | 5g |

¥6779.00 | 2024-05-04 | |

| Ambeed | A187875-5g |

5-(Adamantan-1-yl)-2-methylfuran-3-carboxylic acid |

669701-31-9 | 97% | 5g |

$760.0 | 2024-04-18 | |

| abcr | AB415220-5 g |

5-(1-Adamantyl)-2-methyl-3-furoic acid |

669701-31-9 | 5 g |

€907.00 | 2023-07-19 | ||

| abcr | AB415220-1g |

5-(1-Adamantyl)-2-methyl-3-furoic acid; . |

669701-31-9 | 1g |

€317.00 | 2025-02-20 | ||

| abcr | AB415220-10g |

5-(1-Adamantyl)-2-methyl-3-furoic acid; . |

669701-31-9 | 10g |

€1357.00 | 2025-02-20 |

5-(1-Adamantyl)-2-methyl-3-furoic acid 関連文献

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

5-(1-Adamantyl)-2-methyl-3-furoic acidに関する追加情報

Introduction to 5-(1-Adamantyl)-2-methyl-3-furoic Acid (CAS No. 669701-31-9)

5-(1-Adamantyl)-2-methyl-3-furoic acid, identified by its Chemical Abstracts Service (CAS) number 669701-31-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of furoic acid derivatives, characterized by the presence of a furan ring fused with a carboxylic acid group. The unique structural features of 5-(1-Adamantyl)-2-methyl-3-furoic acid, particularly the incorporation of a bulky 1-Adamantyl moiety and a methyl substituent, contribute to its distinct chemical properties and potential biological activities.

The 1-Adamantyl group, known for its rigid and lipophilic nature, enhances the solubility and metabolic stability of the molecule, making it an attractive candidate for drug development. This structural motif has been extensively studied for its ability to improve binding affinity and reduce metabolic degradation, thereby increasing the bioavailability of therapeutic agents. In contrast, the methyl substituent at the 2-position of the furoic acid ring introduces additional steric hindrance, which can modulate the interactions between the compound and biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-(1-Adamantyl)-2-methyl-3-furoic acid with various biological targets with high precision. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. The rigid structure of the 1-Adamantyl group is particularly crucial in achieving optimal binding interactions with protein targets, while the carboxylic acid functionality allows for hydrogen bonding interactions, further enhancing affinity.

In vitro studies have demonstrated that 5-(1-Adamantyl)-2-methyl-3-furoic acid possesses promising pharmacological properties. For instance, preliminary experiments indicate that this compound may inhibit the activity of enzymes such as COX-2 (cyclooxygenase-2), which is a key player in inflammation. Additionally, its ability to interact with ATP-binding sites in kinases has been observed, suggesting potential applications in oncology research. The unique combination of structural elements in 5-(1-Adamantyl)-2-methyl-3-furoic acid makes it a versatile scaffold for designing novel therapeutic agents.

The synthesis of 5-(1-Adamantyl)-2-methyl-3-furoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include Friedel-Crafts alkylation to introduce the methyl group, followed by functional group transformations to install the furan ring and carboxylic acid moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve selective modifications at specific positions on the molecular framework. These synthetic strategies highlight the importance of modern methodologies in constructing complex organic molecules like 5-(1-Adamantyl)-2-methyl-3-furoic acid.

The pharmacokinetic profile of 5-(1-Adamantyl)-2-methyl-3-furoic acid is another critical aspect that has been thoroughly investigated. Due to the presence of the bulky 1-Adamantyl group, this compound exhibits prolonged circulation time in vivo, which could translate into improved therapeutic efficacy compared to smaller analogs. Additionally, studies suggest that metabolic pathways involving cytochrome P450 enzymes play a significant role in the biotransformation of this molecule. Understanding these pathways is essential for predicting drug-drug interactions and optimizing dosing regimens.

Current research efforts are focused on exploring derivatives of 5-(1-Adamantyl)-2-methyl-3-furoic acid to enhance their pharmacological properties further. By modifying substituents at different positions on the furoic acid ring or introducing additional functional groups, scientists aim to develop compounds with improved selectivity, reduced toxicity, and enhanced bioavailability. These modifications are guided by structure-activity relationship (SAR) studies, which provide valuable insights into how changes in molecular structure influence biological activity.

The potential applications of 5-(1-Adamantyl)-2-methyl-3-furoic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool in chemical biology research, where it can be used as a probe to study enzyme mechanisms or as a scaffold for developing novel biomimetic materials. Furthermore, its compatibility with various spectroscopic techniques allows for detailed structural characterization using methods such as NMR spectroscopy and X-ray crystallography.

In conclusion,5-(1-Adamantyl)-2-methyl-3-furoic acid (CAS No. 669701-31-9) represents a fascinating compound with significant potential in medicinal chemistry and drug discovery. Its distinctive structural features, combined with promising pharmacological properties observed in preclinical studies, make it an attractive candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, its importance in advancing chemical biology and pharmaceutical science is likely to grow.

669701-31-9 (5-(1-Adamantyl)-2-methyl-3-furoic acid) Related Products

- 7064-35-9(5-(4-methylphenyl)-1,2-oxazole)

- 2229636-41-1(2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol)

- 2137899-19-3(methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)

- 2229307-24-6((dimethyl-1,3-oxazol-2-yl)methanethiol)

- 1261513-10-3(3-Methyl-2-(2,4,5-trichlorophenyl)pyridine-4-acetonitrile)

- 939-53-7(N-(2-Aminoethyl)nicotinamide)

- 2172206-46-9(5-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)furan-2-carboxylic acid)

- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)

- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)